Methyl 3-[(benzylsulfonyl)methyl]benzoate Methyl 3-[(benzylsulfonyl)methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 2204518-94-3
VCID: VC3197839
InChI: InChI=1S/C16H16O4S/c1-20-16(17)15-9-5-8-14(10-15)12-21(18,19)11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
SMILES: COC(=O)C1=CC=CC(=C1)CS(=O)(=O)CC2=CC=CC=C2
Molecular Formula: C16H16O4S
Molecular Weight: 304.4 g/mol

Methyl 3-[(benzylsulfonyl)methyl]benzoate

CAS No.: 2204518-94-3

Cat. No.: VC3197839

Molecular Formula: C16H16O4S

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(benzylsulfonyl)methyl]benzoate - 2204518-94-3

Specification

CAS No. 2204518-94-3
Molecular Formula C16H16O4S
Molecular Weight 304.4 g/mol
IUPAC Name methyl 3-(benzylsulfonylmethyl)benzoate
Standard InChI InChI=1S/C16H16O4S/c1-20-16(17)15-9-5-8-14(10-15)12-21(18,19)11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
Standard InChI Key SJNLLJBFRBGGFE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)CS(=O)(=O)CC2=CC=CC=C2
Canonical SMILES COC(=O)C1=CC=CC(=C1)CS(=O)(=O)CC2=CC=CC=C2

Introduction

Methyl 3-[(benzylsulfonyl)methyl]benzoate is a complex organic compound belonging to the class of benzoate esters. It features a methyl ester functional group attached to a benzene ring, along with a benzylsulfonylmethyl substituent. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications in drug development and as an intermediate in the synthesis of other complex molecules.

Synthesis Methods

The synthesis of Methyl 3-[(benzylsulfonyl)methyl]benzoate typically involves several key steps, starting from readily available precursors such as benzoic acid derivatives and sulfonyl chlorides. The specific synthesis methods can vary, but they generally involve esterification reactions or nucleophilic substitutions. The reaction conditions often require careful control of temperature and reaction time to optimize yield and minimize side products. Common solvents used include dichloromethane or tetrahydrofuran to dissolve reactants and facilitate the reaction.

Methyl 3-[(methylsulfonyl)methyl]benzoate

This compound, similar to Methyl 3-[(benzylsulfonyl)methyl]benzoate, features a sulfonyl group but with a methyl instead of a benzyl substituent. It has a molecular formula of C10H12O4S and a molecular weight of 228.27 g/mol .

Methyl 3-[(4-Methylpiperazin-1-yl)methyl]benzoate

This compound differs significantly from Methyl 3-[(benzylsulfonyl)methyl]benzoate by having a piperazine ring instead of a sulfonamide group. It is used for research purposes and has potential applications in medicinal chemistry .

Comparison of Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
Methyl 3-[(benzylsulfonyl)methyl]benzoateNot explicitly providedNot explicitly providedEster and sulfonamide functionalities
Methyl 3-[(methylsulfonyl)methyl]benzoateC10H12O4S228.27 g/molMethylsulfonyl group
Methyl 3-[(4-Methylpiperazin-1-yl)methyl]benzoateNot explicitly providedNot explicitly providedPiperazine ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator